molecular formula C7H6Br2O B13433207 3,4-Dibromo-5-methylphenol

3,4-Dibromo-5-methylphenol

Cat. No.: B13433207
M. Wt: 265.93 g/mol
InChI Key: ZXVKJGPNIAOMMC-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-methylphenol is an organic compound that belongs to the class of bromophenols. It is characterized by the presence of two bromine atoms and a methyl group attached to a phenol ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dibromo-5-methylphenol can be synthesized through the bromination of 5-methylphenol (also known as p-cresol). The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-5-methylphenol undergoes various types of chemical reactions, including:

    Electrophilic Substitution: The bromine atoms on the phenol ring make it susceptible to further electrophilic substitution reactions.

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to form the corresponding phenol.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) can be used under controlled conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Electrophilic Substitution: Products include nitrated or sulfonated derivatives.

    Oxidation: Quinones are formed as major products.

    Reduction: The corresponding phenol is obtained.

Scientific Research Applications

3,4-Dibromo-5-methylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other brominated compounds.

    Biology: It is studied for its antimicrobial properties and potential use in developing new antibiotics.

    Medicine: Research is being conducted on its potential therapeutic effects, including its role as an anti-inflammatory agent.

    Industry: It is used in the manufacture of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-methylphenol involves its interaction with various molecular targets. The bromine atoms enhance its electrophilic nature, making it reactive towards nucleophiles. The hydroxyl group can form hydrogen bonds, influencing its biological activity. The compound can interact with enzymes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

3,4-Dibromo-5-methylphenol can be compared with other bromophenols such as:

  • 2,4-Dibromophenol
  • 3,5-Dibromophenol
  • 2,6-Dibromophenol

Uniqueness

The unique combination of bromine atoms and a methyl group in this compound gives it distinct chemical properties, making it more reactive in certain reactions compared to its analogs

Properties

Molecular Formula

C7H6Br2O

Molecular Weight

265.93 g/mol

IUPAC Name

3,4-dibromo-5-methylphenol

InChI

InChI=1S/C7H6Br2O/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,1H3

InChI Key

ZXVKJGPNIAOMMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)Br)O

Origin of Product

United States

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